Product packaging for Silicic acid, tetra(2-fluoroethyl) ester(Cat. No.:CAS No. 650-00-0)

Silicic acid, tetra(2-fluoroethyl) ester

Cat. No.: B1605081
CAS No.: 650-00-0
M. Wt: 280.29 g/mol
InChI Key: LVJRGUKBVGQAIO-UHFFFAOYSA-N
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Description

General Overview of Silicic Acid Esters in Synthetic Chemistry and Materials Science

Silicic acid esters, also known as tetraalkoxysilanes, are a class of organosilicon compounds with the general formula Si(OR)₄. They are considered esters of orthosilicic acid (Si(OH)₄). These compounds are versatile building blocks in both synthetic chemistry and materials science. A common method for their synthesis involves the reaction of silicon tetrachloride with the corresponding alcohol.

In synthetic chemistry, they are frequently used as crosslinking agents for silicone polymers and as precursors for the synthesis of other silicon-containing organic molecules. Their reactivity, particularly their susceptibility to hydrolysis, is a key feature. This hydrolysis reaction, which can be catalyzed by either acids or bases, leads to the formation of siloxane bonds (Si-O-Si) and the release of the corresponding alcohol. This process is the foundation of the sol-gel method, which is widely used to produce silica (B1680970) gels, glasses, and ceramic materials under mild conditions.

In materials science, silicic acid esters are indispensable for creating a variety of materials with tailored properties. They are used to produce coatings, adhesives, and binders. For example, tetraethyl orthosilicate (B98303) (TEOS) is extensively used as a silica source for the production of silicon dioxide films in the semiconductor industry and as a binder in investment casting. acs.orgebsco.com The choice of the alkyl group (R) in the ester allows for the tuning of the hydrolysis rate and the properties of the final material.

Significance of Fluoroalkyl Substituted Silicates in Contemporary Chemical Research

The introduction of fluorine atoms into the alkyl chains of silicic acid esters gives rise to fluoroalkyl substituted silicates. These compounds have garnered significant interest in modern chemical research due to the unique properties conferred by the fluorine atoms. Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and chemical characteristics.

Fluoroalkyl silicates are known for their enhanced thermal stability, chemical resistance, and hydrophobicity compared to their non-fluorinated counterparts. wikiwand.com The strong carbon-fluorine bond contributes to their stability, while the low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy and water-repellent properties.

These properties make fluoroalkyl silicates highly valuable in the development of advanced materials. They are investigated for use in protective coatings that are resistant to water, oil, and stains. Furthermore, their unique electronic properties make them potential candidates for applications in dielectrics, optical materials, and as components in lithium-ion batteries. The study of fluoroalkyl silicates is an active area of research, with a focus on synthesizing new structures and exploring their potential in high-performance applications.

Scope and Research Focus on Silicic acid, tetra(2-fluoroethyl) ester

This article focuses specifically on the chemical compound this compound. While the broader classes of silicic acid esters and fluoroalkyl silicates provide important context, the following sections will be dedicated to the known properties, synthesis, and potential applications of this particular molecule. It is important to note that while general synthetic routes and properties of related compounds are well-documented, detailed research findings specifically for this compound are limited in publicly available scientific literature. This article will present the available data for this compound and draw on information from closely related analogs to provide a comprehensive overview.

Chemical Compound Data

Below are tables detailing the identifiers and basic physicochemical properties of this compound.

Compound Identification

IdentifierValue
Systematic NameThis compound
SynonymTetrakis(2-fluoroethoxy)silane
CAS Number650-00-0
Molecular FormulaC₈H₁₆F₄O₄Si

Physicochemical Properties

PropertyValueReference
Molar Mass280.29 g/mol
Density1.275 g/cm³
Boiling Point258 °C at 766 Torr

Detailed Research Findings

Information regarding the synthesis of tetraalkoxysilanes suggests that this compound can be prepared through the reaction of silicon tetrachloride with 2-fluoroethanol (B46154). A more specific method for a related compound, tetrakis(perfluoroalkoxy)silanes, involves the use of the corresponding sodium alkoxide. This suggests a probable synthetic route for the target compound would be the reaction of silicon tetrachloride with sodium 2-fluoroethoxide.

The properties of this compound are influenced by the presence of the 2-fluoroethyl groups. These groups are expected to impart a degree of hydrophobicity and thermal stability to the molecule, characteristic of fluoroalkyl silicates. wikiwand.com The hydrolysis of this compound, a key reaction for its application in materials synthesis, is anticipated to be slower than that of its non-fluorinated analog, tetraethyl orthosilicate, due to the electronic effects of the fluorine atom.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16F4O4Si B1605081 Silicic acid, tetra(2-fluoroethyl) ester CAS No. 650-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650-00-0

Molecular Formula

C8H16F4O4Si

Molecular Weight

280.29 g/mol

IUPAC Name

tetrakis(2-fluoroethyl) silicate

InChI

InChI=1S/C8H16F4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2

InChI Key

LVJRGUKBVGQAIO-UHFFFAOYSA-N

SMILES

C(CF)O[Si](OCCF)(OCCF)OCCF

Canonical SMILES

C(CF)O[Si](OCCF)(OCCF)OCCF

Other CAS No.

650-00-0

Origin of Product

United States

Synthetic Methodologies for Silicic Acid, Tetra 2 Fluoroethyl Ester

Direct Esterification Approaches

Direct esterification stands as a fundamental and widely practiced method for the synthesis of alkoxysilanes, including the target compound, Silicic acid, tetra(2-fluoroethyl) ester. This approach involves the direct reaction of a silicic acid precursor with the corresponding alcohol.

Reaction of Silicic Acid Precursors with 2-Fluoroethanol (B46154)

SiCl₄ + 4 HOCH₂CH₂F → Si(OCH₂CH₂F)₄ + 4 HCl

This reaction results in the formation of the desired tetra(2-fluoroethyl) ester and hydrogen chloride as a byproduct. wikipedia.org The hydrogen chloride is typically removed from the reaction mixture to drive the equilibrium towards the product and to prevent acid-catalyzed side reactions. chemicalbook.com

Analogous reactions for the synthesis of non-fluorinated tetraalkyl orthosilicates, such as tetraethyl orthosilicate (B98303) (TEOS), are well-established. For instance, the production of poly(ethyl silicate) from silicon tetrachloride and ethanol (B145695) is carried out at temperatures between 85-95 °C with a reaction time of 1.5-2 hours. While specific conditions for the reaction with 2-fluoroethanol are not widely published, these parameters for ethanol provide a relevant starting point for process development.

Catalytic Systems in Esterification Reactions

Various catalytic systems can be employed to facilitate direct esterification reactions. While the reaction between silicon tetrachloride and alcohols can proceed without a catalyst, the use of catalysts can enhance reaction rates and improve yields.

Acid catalysts are commonly used in esterification reactions. nih.gov For the synthesis of alkoxysilanes, both homogeneous and heterogeneous acid catalysts have been investigated. For example, silica (B1680970) sulfuric acid (SiO₂–SO₃H) has been shown to be an effective and reusable heterogeneous acid catalyst for esterification. nih.gov The mechanism involves the activation of the carbonyl group (in the case of carboxylic acid esterification) or the silicon center by the acid, making it more susceptible to nucleophilic attack by the alcohol.

Transesterification Pathways

Transesterification offers an alternative route to this compound, involving the exchange of alkoxy groups between an existing alkoxysilane and 2-fluoroethanol. This method can be advantageous when the starting alkoxysilane is more readily available or easier to handle than silicon tetrachloride.

Exchange Reactions with Other Alkoxysilanes

The transesterification reaction involves an equilibrium process where an alkoxysilane, such as tetraethoxysilane (TEOS), reacts with an excess of a different alcohol, in this case, 2-fluoroethanol. The general reaction is as follows:

Si(OR)₄ + 4 R'OH ⇌ Si(OR')₄ + 4 ROH

To synthesize this compound from TEOS, the reaction would be:

Si(OCH₂CH₃)₄ + 4 HOCH₂CH₂F ⇌ Si(OCH₂CH₂F)₄ + 4 CH₃CH₂OH

To drive the reaction to completion, the lower-boiling alcohol (ethanol in this case) is typically removed from the reaction mixture by distillation. The synthesis of various aryltrialkoxysilanes has been successfully achieved through the reaction of tetraalkyl orthosilicates with aryl Grignard or lithium reagents, demonstrating the utility of alkoxysilanes as precursors in exchange reactions. nih.govorganic-chemistry.org

Optimized Conditions for Transesterification

The reaction is often catalyzed by either acids or bases. researchgate.net The use of a catalyst is crucial for achieving reasonable reaction rates. For instance, the synthesis of tetramethyl orthosilicate can be achieved from silica and methanol (B129727) in a flow-cascade type reactor with a dissolved catalyst and removal of water. google.com For the transesterification of TEOS with 2-fluoroethanol, a similar approach using a suitable catalyst and continuous removal of ethanol would be necessary to obtain a high yield of the desired product.

ParameterGeneral ConditionRationale
Starting Alkoxysilane Tetraethoxysilane (TEOS) or Tetramethoxysilane (TMOS)Readily available and less hazardous than SiCl₄.
Reactant 2-FluoroethanolThe source of the desired fluoroalkoxy group.
Catalyst Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., NaOR, KOR)To increase the reaction rate by activating the silicon center or the alcohol.
Temperature ElevatedTo overcome the activation energy of the reaction.
Product Removal Distillation of the lower-boiling alcohol byproductTo shift the equilibrium towards the formation of the desired product.

Advanced Synthetic Strategies

Research into the synthesis of alkoxysilanes continues to explore more direct and environmentally benign methods. One such advanced strategy involves the direct synthesis from silica (SiO₂) and an alcohol. This approach avoids the use of silicon tetrachloride, which produces corrosive hydrogen chloride as a byproduct. chemicalbook.com

For example, tetraethyl orthosilicate has been synthesized directly from silica and ethanol in the presence of a KOH catalyst and a dehydrating agent in an autoclave at elevated temperature and pressure. chemicalbook.com A similar approach could potentially be adapted for the synthesis of this compound using 2-fluoroethanol. This method represents a greener alternative to the traditional silicon tetrachloride route.

Another area of advanced synthesis involves the use of organometallic reagents. The reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates at low temperatures has been shown to produce aryl(trialkoxy)silanes in good yields. nih.govorganic-chemistry.org While this method is primarily for producing organosilanes with Si-C bonds, it highlights the versatility of tetraalkyl orthosilicates in synthetic transformations.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy aimed at improving reaction efficiency by combining multiple reaction steps in a single reactor, is a desirable approach for the preparation of this compound. A prevalent method for synthesizing tetraalkyl orthosilicates is the alcoholysis of silicon tetrachloride. chemicalbook.comwikipedia.org This reaction can be adapted for a one-pot synthesis of the target compound.

The direct reaction of silicon tetrachloride with 2-fluoroethanol would proceed as follows:

SiCl₄ + 4 HOCH₂CH₂F → Si(OCH₂CH₂F)₄ + 4 HCl

In a typical one-pot procedure, silicon tetrachloride is reacted with an excess of 2-fluoroethanol. The reaction is often carried out in a solvent, and a base is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent is critical to optimize the yield and purity of the final product. Microwave-assisted synthesis has also been shown to be an efficient method for one-pot reactions, potentially reducing reaction times and improving yields. nih.gov

Parameter Condition Rationale
Silicon Source Silicon tetrachloride (SiCl₄)A common and reactive precursor for silicate (B1173343) esters. chemicalbook.comwikipedia.org
Alcohol 2-FluoroethanolThe alcohol providing the fluoroalkyl group.
Base Pyridine, triethylamine, or other non-nucleophilic baseTo neutralize the HCl byproduct and drive the equilibrium.
Solvent Dichloromethane, TolueneInert solvents that can facilitate the reaction and subsequent workup.
Temperature Varies (can be room temperature to reflux)Dependent on the reactivity of the specific reagents and desired reaction rate.
Potential Enhancement Microwave irradiationCan accelerate the reaction rate. nih.gov

Purification and Isolation Techniques for Research Grade Material

Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, byproducts, and any residual catalyst. The purification strategy typically involves a multi-step process.

Neutralization and Washing: The crude reaction mixture is first treated to neutralize any remaining acidic byproducts, such as hydrochloric acid. This is commonly achieved by washing the organic layer with a dilute aqueous basic solution, like sodium carbonate or sodium bicarbonate. youtube.com This is followed by washing with water to remove any water-soluble impurities. lookchem.com

Drying: The organic layer containing the ester is then dried to remove any residual water, which could lead to hydrolysis of the product. Common drying agents include anhydrous magnesium sulfate (B86663) or sodium sulfate. lookchem.com

Distillation: The primary method for purifying the final product is fractional distillation under reduced pressure. ajsonline.orgscienceready.com.au This technique separates the desired ester from lower-boiling solvents and higher-boiling impurities based on differences in their boiling points. A patent for the purification of high-purity tetraethyl silicate suggests a rectification step at a specific temperature to collect the pure fraction. google.com

Adsorbent Treatment: For the removal of trace impurities, the purified ester may be treated with activated carbon or activated clay. google.com This can help to remove color and other minor contaminants.

Purification Step Reagent/Technique Purpose
Neutralization Aqueous sodium carbonate or bicarbonate solutionTo remove acidic byproducts like HCl. youtube.com
Washing WaterTo remove salts and water-soluble impurities. lookchem.com
Drying Anhydrous magnesium sulfate or sodium sulfateTo remove dissolved water from the organic phase. lookchem.com
Fractional Distillation Vacuum distillationTo separate the product from solvents and other impurities based on boiling point. ajsonline.orgscienceready.com.au
Adsorbent Treatment Activated carbon or activated clayTo remove trace impurities and color. google.com

Mechanistic Investigations of Silicic Acid, Tetra 2 Fluoroethyl Ester Reactivity

Hydrolysis and Condensation Mechanisms

Kinetics and Thermodynamics of Hydrolysis

The hydrolysis of an alkoxysilane, such as Silicic acid, tetra(2-fluoroethyl) ester, is the initial and often rate-controlling step in the sol-gel process. nih.gov It involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a 2-fluoroethanol (B46154) molecule and the formation of a silanol (B1196071) group (Si-OH). This process can be represented by the following reaction:

Si(OCH₂CH₂F)₄ + H₂O → (FCH₂CH₂O)₃Si-OH + FCH₂CH₂OH

This reaction is generally considered a pseudo-first-order reaction when water is in excess. nih.gov The kinetics are highly dependent on factors such as pH, temperature, solvent, and the structure of the alkoxide groups. nih.govnih.gov

The electron-withdrawing nature of the fluorine atoms in the tetra(2-fluoroethyl) ester is expected to significantly impact the hydrolysis kinetics compared to its non-fluorinated analog, tetraethyl orthosilicate (B98303) (TEOS). The fluorine atoms exert a strong negative inductive effect (-I), which makes the silicon atom more electron-deficient (more electrophilic). This increased electrophilicity should make the silicon center more susceptible to nucleophilic attack by water, thereby increasing the hydrolysis rate compared to TEOS under similar conditions.

AlkoxysilaneCatalystHydrolysis Rate ConstantActivation Energy (Ea)Reference
Tetraethyl Orthosilicate (TEOS)HCl0 - 0.18 M⁻¹ min⁻¹ (pH 2-4)31.52 kJ mol⁻¹ (at pH 3.134) nih.gov
Methyltriethoxysilane (MTES)HCl0 - 0.23 M⁻¹ min⁻¹ (pH 2-4)57.61 kJ mol⁻¹ (at pH 3.134) nih.gov
Methyltrimethoxysilane (MTMS)Alkaline2.453 x 10⁴ s⁻¹ (at 30°C)50.09 kJ mol⁻¹ nih.gov
This compoundN/AExpected to be higher than TEOSExpected to be lower than TEOSInferred

This is an interactive data table. Values for this compound are predicted based on electronic effects and are not experimental data.

Thermodynamically, the hydrolysis of alkoxysilanes like TEOS is an exothermic process. For example, the hydrolysis-polymerization of TEOS in acidic conditions releases approximately 12.9 kJ·mol⁻¹. researchgate.net However, subsequent condensation reactions can be endothermic. researchgate.net The hydrolysis of fluorosilanes (compounds with Si-F bonds) has been shown to be endothermic, but this is distinct from the hydrolysis of fluoroalkoxysilanes (with C-F bonds), where the Si-O bond is cleaved. researchgate.net

Role of Catalysts (Acid and Base Catalysis)

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. wikipedia.orggelest.com The mechanisms differ significantly, which in turn affects the structure of the resulting polymer network.

Acid Catalysis: Under acidic conditions, a proton (H⁺) rapidly protonates one of the alkoxy oxygen atoms, making the 2-fluoroethoxy group a better leaving group. gelest.com This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction generally proceeds via an Sₙ2-type mechanism. researchgate.net Because the electron-withdrawing fluoroethyl groups increase the partial positive charge on the silicon atom, the rate of acid-catalyzed hydrolysis is expected to be enhanced compared to non-fluorinated analogues. nih.gov Acid catalysis typically leads to the formation of more linear or randomly branched polymer chains because the hydrolysis of subsequent alkoxy groups is faster than condensation. gelest.com

Base Catalysis: In basic media, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic silicon atom. researchgate.net This forms a negatively charged, pentacoordinate silicon intermediate (transition state). nih.gov The reaction also follows an Sₙ2-Si mechanism. nih.gov The strong electron-withdrawing effect of the four fluoroethoxy groups makes the silicon atom highly susceptible to nucleophilic attack by hydroxide, suggesting that base-catalyzed hydrolysis would also be significantly faster than for TEOS. Base-catalyzed hydrolysis tends to produce more highly branched, cross-linked, and particulate structures (sols). gelest.comresearchgate.net

Formation of Siloxane Networks and Silica (B1680970) Precursors

Following hydrolysis, the resulting silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si), eliminating either water or a 2-fluoroethanol molecule. wikipedia.orgwikipedia.org

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OH + FCH₂CH₂O-Si → Si-O-Si + FCH₂CH₂OH

These condensation reactions continue, building a three-dimensional network. taylorandfrancis.com The process transforms the initial solution (sol) into a solid matrix (gel). ekb.egnih.gov The rate of condensation is also influenced by pH, with base catalysis generally promoting faster condensation and leading to more compact, particle-like structures. researchgate.net

The resulting material is a polysiloxane network where the silicon atoms are bridged by oxygen atoms, and the non-hydrolyzed 2-fluoroethyl groups remain as side chains. These organic groups modify the properties of the silica precursor, likely imparting increased hydrophobicity and altered thermal stability to the final material.

Fluoroethyl Group Reactivity

Beyond the hydrolysis and condensation at the silicon center, the 2-fluoroethyl groups themselves can undergo chemical transformations, although these reactions are generally less facile.

Nucleophilic Substitution at Fluoroethyl Moieties

Nucleophilic substitution at the carbon atom bearing the fluorine is theoretically possible but challenging. The reaction would involve a nucleophile (Nu⁻) attacking the carbon and displacing the fluoride (B91410) ion (F⁻):

...-Si-O-CH₂-CH₂-F + Nu⁻ → ...-Si-O-CH₂-CH₂-Nu + F⁻

However, several factors make this reaction difficult. Fluoride is a poor leaving group due to the high strength of the carbon-fluorine (C-F) bond. siue.edu Nucleophilic substitution reactions can proceed via two primary mechanisms: Sₙ1 and Sₙ2. masterorganicchemistry.comlibretexts.org

Sₙ2 Mechanism: This is a single-step process where the nucleophile attacks as the leaving group departs. It is favored for primary alkyl halides. While the 2-fluoroethyl group is a primary structure, the poor leaving group ability of fluoride hinders this pathway. libretexts.org

Sₙ1 Mechanism: This two-step process involves the formation of a carbocation intermediate. This is unlikely for the 2-fluoroethyl group because primary carbocations are highly unstable. libretexts.org

Therefore, forcing a nucleophilic substitution on the 2-fluoroethyl group would likely require harsh conditions or specialized reagents designed to activate the C-F bond.

Elimination Reactions Involving Fluoroethyl Groups

A more plausible reaction pathway for the fluoroethyl group, particularly under strong basic conditions, is an elimination reaction to form a vinyl ether linkage. byjus.com Elimination reactions typically proceed via E1, E2, or E1cb mechanisms. libretexts.org

MechanismRate LawBase RequirementLeaving GroupIntermediateKey Feature
E1 First Order (Substrate)WeakGoodCarbocationCompetes with Sₙ1
E2 Second Order (Substrate, Base)StrongGoodNone (Concerted)Requires anti-periplanar geometry
E1cb Complex (often depends on steps)StrongPoorCarbanionFavored by acidic β-H and poor leaving group

This is an interactive data table summarizing elimination reaction mechanisms.

Given that fluoride is a poor leaving group, the E1 and E2 mechanisms, which involve C-F bond cleavage in the rate-determining step, are disfavored. siue.edulibretexts.org The most probable mechanism is the E1cb (Elimination, Unimolecular, conjugate Base) pathway. siue.edu

The E1cb mechanism proceeds in two steps:

Deprotonation: A strong base removes a proton from the carbon adjacent (β-position) to the fluoro-bearing carbon, forming a carbanion intermediate. The high electronegativity of the fluorine atom increases the acidity of these β-hydrogens, making this step more favorable. siue.edu

Leaving Group Departure: The fluoride ion is expelled from the carbanion to form a double bond.

This proposed mechanism for the elimination of hydrogen fluoride (HF) from a fluoroethyl group on the siloxane network can be depicted as:

...-Si-O-CH₂-CHF-H + B⁻ ⇌ ...-Si-O-CH₂-C⁻F + BH ...-Si-O-CH₂-C⁻F → ...-Si-O-CH=CHF + F⁻

This reaction would be favored by strong, non-nucleophilic bases and would result in the formation of a fluorinated vinyl ether structure within the polymer network. According to Zaitsev's rule, elimination reactions tend to form the most substituted alkene; however, for substrates with fluorine, the opposite (Hofmann product) is often observed due to the acidity of the protons and the nature of the E1cb mechanism. masterorganicchemistry.com

Reaction Pathways in Organic Transformations

The reactivity of silicic acid esters is of significant interest in various chemical transformations. The specific nature of the alkoxy group can profoundly influence the reaction pathways. In the case of this compound, the presence of fluorine atoms on the ethyl groups introduces unique electronic effects that modulate its reactivity compared to non-fluorinated analogues like tetraethyl orthosilicate (TEOS).

Role as a Silane (B1218182) Reagent in Silicon-Based Functionality Introduction

Tetraalkoxysilanes are widely utilized as reagents for introducing silicon-based functionalities into organic molecules and for the synthesis of silica-based materials through sol-gel processes. powerchemical.com These reactions typically proceed via hydrolysis and condensation of the Si-OR bonds. While specific studies on this compound as a silane reagent are not extensively documented in publicly available literature, its potential role can be inferred from the general behavior of tetraalkoxysilanes and the known electronic effects of fluorine substitution.

The introduction of silicon-based functionality using a tetraalkoxysilane generally involves the reaction of the silane with a suitable nucleophile, often after activation of the silicon center. The reactivity of the silicon atom in tetraalkoxysilanes towards nucleophilic attack is a key factor. The electron-withdrawing nature of the four ester groups makes the silicon atom electrophilic and susceptible to attack by nucleophiles.

In this compound, the fluorine atoms on the β-carbon of the ethyl groups exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the C-C and C-O bonds to the silicon atom, further increasing its electrophilicity. Consequently, this compound is expected to be more reactive towards nucleophilic attack at the silicon center compared to non-fluorinated counterparts like TEOS.

The utility of silanes in organic synthesis is often linked to their ability to become hypervalent, forming five- or six-coordinate silicon species. lsu.edu The stability and formation of these hypervalent intermediates are enhanced by the presence of electron-withdrawing substituents on the silicon atom. lsu.edu Therefore, the fluoroethyl groups in this compound would likely facilitate the formation of such hypervalent intermediates, which are crucial in many silicon-mediated organic reactions.

Table 1: Comparison of Properties of Silicic Acid Esters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compoundC8H16F4O4Si296.29Fluoro-substitution on the ethyl group
Tetraethyl orthosilicate (TEOS)C8H20O4Si208.33 nih.govNon-fluorinated analogue
Silicic acid, tetrakis(2,2,2-trifluoroethyl) esterC8H8F12O4Si424.21 libretexts.orgTrifluoro-substitution on the ethyl group

Mechanistic Studies of Ester Linkage Cleavage

The cleavage of the ester linkages (Si-O-C) in this compound is a fundamental reaction, typically occurring through hydrolysis. This process is central to applications such as sol-gel synthesis, where the controlled hydrolysis and subsequent condensation lead to the formation of silica networks. The mechanism of this cleavage can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is generally the reverse of the Fischer esterification. nih.gov The mechanism involves the protonation of one of the ester's oxygen atoms, which enhances the electrophilicity of the silicon atom. A water molecule then acts as a nucleophile, attacking the silicon atom to form a pentacoordinate intermediate. Subsequent proton transfer and elimination of a 2-fluoroethanol molecule result in the formation of a silanol (Si-OH) group. This process can continue until all four ester linkages are cleaved.

A theoretical study on the hydrolysis of fluorosilanes (compounds with Si-F bonds) revealed that the process is endothermic. researchgate.netucalgary.ca While this study focused on Si-F bonds, the high electronegativity of fluorine suggests that the Si-O bond in the fluoroethoxy group will also be polarized. The activation energy for the hydrolysis of fluorosilanes was found to be significantly lower when catalyzed by a water dimer compared to a single water molecule, highlighting the role of hydrogen bonding in the transition state. researchgate.netucalgary.ca Furthermore, hydrolysis in an aqueous medium was shown to have a lower activation energy than in the gas phase due to better solvation of the products. researchgate.netucalgary.ca These findings suggest that the hydrolysis of this compound is likely to be facilitated in an aqueous acidic environment.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the ester linkage undergoes cleavage through a process known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic silicon atom. This leads to the formation of a negatively charged pentacoordinate silicon intermediate. The collapse of this intermediate results in the cleavage of the Si-O bond, displacing the 2-fluoroethoxide anion and forming a silanol. The reaction is driven to completion by the subsequent deprotonation of the silanol in the basic medium. libretexts.org

The electron-withdrawing nature of the 2-fluoroethyl groups in this compound is expected to make the silicon atom more susceptible to nucleophilic attack by the hydroxide ion, potentially accelerating the rate of basic hydrolysis compared to non-fluorinated analogues.

Table 2: General Mechanisms of Ester Hydrolysis

CatalystKey StepsIntermediateProducts (from one ester linkage)
Acid (H₃O⁺)1. Protonation of ester oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of alcoholPentacoordinate silicon speciesSilanol (Si-OH) and 2-Fluoroethanol
Base (OH⁻)1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of alkoxideNegatively charged pentacoordinate silicon speciesSilanolate (Si-O⁻) and 2-Fluoroethanol

Spectroscopic and Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si NMR)

No specific ¹H, ¹³C, ¹⁹F, or ²⁹Si NMR data for Silicic acid, tetra(2-fluoroethyl) ester could be located in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

A detailed IR spectrum analysis for this compound, including characteristic absorption bands for its functional groups, is not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Information regarding the mass spectrometry analysis, including molecular weight determination and fragmentation patterns for this compound, has not been found.

UV-Vis Spectroscopy for Electronic Transitions

No data on the UV-Vis spectroscopic properties of this compound could be identified.

Chromatographic Methods for Separation and Quantification

Gas Chromatography (GC) for Purity and Volatile Analysis

Specific gas chromatography methods for the analysis of this compound, including column types, temperature programs, and retention times, are not documented in available resources.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile components that may be present in samples of this compound or that form during its use in sol-gel processes. chromatographyonline.com Non-volatile species can include impurities, partially hydrolyzed molecules, and low-molecular-weight oligomers formed during initial condensation reactions. The separation and quantification of these components are essential for quality control and for understanding reaction kinetics.

A common approach for analyzing such organosilicon compounds is reversed-phase (RP) HPLC. sielc.comsielc.com In a typical RP-HPLC method, a C18 stationary phase is used, which is effective for separating compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a gradient elution program where the proportion of acetonitrile is gradually increased to elute more hydrophobic components. sielc.commaxapress.com To ensure good peak shape and reproducibility, an acidifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.comsielc.com

For detection, a UV detector may have limited utility if the analytes lack a strong chromophore. Therefore, more universal detectors are often preferred. Charged Aerosol Detection (CAD) is a powerful option, providing a nearly universal response for any non-volatile analyte, with detection limits in the low-nanogram range. chromatographyonline.com Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) allows for both quantification and identification of the separated components based on their mass-to-charge ratios and fragmentation patterns. nih.govmdpi.com This is particularly useful for characterizing unknown impurities or reaction byproducts. mdpi.com

Table 1: Generalized HPLC Method for Non-Volatile Organosilicon Analysis

Parameter Description Reference
Column Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) researchgate.netresearchgate.net
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid sielc.comsielc.com
Elution Gradient elution, starting with a low percentage of B and increasing over time maxapress.com
Flow Rate Typically 0.2-0.5 mL/min for analytical scale

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) | chromatographyonline.commdpi.com |

Advanced Characterization Techniques for Derived Materials

Materials derived from this compound, typically fluorinated silica (B1680970) or organosilicate hybrids prepared via sol-gel methods, require a suite of advanced analytical techniques to characterize their structure, stability, and morphology.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability and decomposition behavior of materials derived from this compound. mdpi.com The TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere. sol-gel.net

For fluorinated organosilicate materials, TGA curves typically show distinct stages of weight loss. sol-gel.netresearchgate.net

Below 150°C: An initial weight loss is commonly attributed to the desorption of physically adsorbed water and residual solvents like ethanol (B145695) or propanol. sol-gel.netresearchgate.net

200-400°C: A significant weight loss in this region often corresponds to the decomposition and combustion of organic groups, such as the fluoroethyl chains from the precursor or surfactant templates used in creating mesoporous structures. sol-gel.net

Above 400°C: Further weight loss can be associated with the condensation of remaining silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) bonds and the decomposition of more thermally stable organic fragments. mdpi.com

The final residual mass at the end of the analysis corresponds to the inorganic silica content. TGA results are critical for determining the appropriate temperatures for processing steps like calcination, ensuring complete removal of organic templates without causing structural collapse. sol-gel.net

Table 3: Representative TGA Data for Fluorinated Silica-Based Materials

Temperature Range (°C) Event Typical Weight Loss (%) Reference
30 - 150 Desorption of water and solvents 5 - 10% sol-gel.netresearchgate.net
200 - 500 Decomposition of fluoroalkyl groups and/or organic templates 20 - 50% sol-gel.netmdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as glass transitions (Tg), crystallization, and melting. While TGA tracks mass loss, DSC provides information on changes in heat capacity and enthalpy.

For amorphous polymeric materials derived from the hydrolysis and condensation of this compound, DSC can be used to determine the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is important for understanding the mechanical properties and processing limits of the derived material. In studies of hybrid materials, DSC is often used in conjunction with TGA to obtain a more complete understanding of the thermal degradation processes. researchgate.net For instance, an endothermic peak in a DSC curve that coincides with a weight loss step in the TGA curve can confirm that the decomposition is an energy-absorbing process. While specific DSC data for materials from this exact precursor is not prevalent, the technique remains a standard tool for characterizing the thermal properties of related sol-gel polymers. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. researchgate.netlehigh.edu It is exceptionally well-suited for confirming the successful incorporation of fluorine into the silica network derived from this compound. mdpi.com

XPS survey scans provide the elemental composition, showing peaks for Silicon (Si 2p), Oxygen (O 1s), Carbon (C 1s), and Fluorine (F 1s). mdpi.com High-resolution scans of these individual peaks reveal chemical shifts, which are slight changes in binding energy that provide information about the local bonding environment. lehigh.edu

F 1s: The presence of a strong F 1s peak around 688-690 eV confirms the incorporation of fluorine. This peak can be deconvoluted to distinguish between different fluorine environments, such as covalent Si-F bonds and C-F bonds from the fluoroethyl group. mdpi.com

Si 2p: The Si 2p peak, typically found around 103.5 eV for SiO₂, can shift to higher binding energies upon bonding to the highly electronegative fluorine atom, indicating the formation of Si-F or O-Si-F moieties. researchgate.net

O 1s: The main O 1s peak for silica is located around 532-533 eV, corresponding to Si-O-Si bonds. researchgate.net

XPS depth profiling, which involves sputtering the surface with an ion beam between analyses, can be used to investigate the distribution of fluorine throughout a film. aip.org

Table 4: Typical XPS Binding Energies for Fluorinated Silica Surfaces

Element (Core Level) Binding Energy (eV) Assignment Reference
O 1s ~532.8 Si-O-Si researchgate.net
Si 2p ~103.5 Si in SiO₂ network researchgate.net
F 1s ~689.0 Si-F or C-F bonds mdpi.com
C 1s ~285.0 Adventitious Carbon / C-C mdpi.com

Electron Microscopy (SEM/TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques are indispensable for visualizing the physical form and structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides images of the surface topography and morphology of a material. It is widely used to:

Characterize the size and shape of synthesized nanoparticles, such as monodisperse fluorinated silica spheres. core.ac.ukresearchgate.net

Examine the surface texture and roughness of films, which is particularly important for applications like superhydrophobic coatings. core.ac.uk

Measure the thickness of deposited films and coatings from cross-sectional images. sol-gel.net

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. Key applications include:

Visualizing the internal porosity of mesoporous materials, confirming the size, shape, and arrangement of pores. sol-gel.net

Observing the core-shell structure of composite nanoparticles. researchgate.net

Assessing the dispersion of nanoparticles within a matrix.

Identifying the partial destruction or surface roughening of particles after chemical treatments. nih.gov

Table 5: Information Obtained from Electron Microscopy for Derived Materials

Technique Information Provided Typical Application Example Reference
SEM Surface morphology, particle size/shape, film thickness, surface roughness. Imaging spherical fluorinated silica nanoparticles on a substrate. core.ac.ukresearchgate.net
TEM Internal structure, mesopore arrangement, crystallinity, core-shell structures. Visualizing the hexagonal pore channels in a cross-section of a mesoporous film. sol-gel.netresearchgate.net

| SEM-EDS | Elemental mapping of the surface. | Mapping the distribution of F, Si, and O across fluorinated nanoparticles. | researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic and geometric structure of molecules.

Electronic Structure Analysis and Bonding Characteristics

An analysis of the electronic structure would elucidate the nature of the chemical bonds within silicic acid, tetra(2-fluoroethyl) ester. The central silicon atom is bonded to four oxygen atoms, which are in turn bonded to the 2-fluoroethyl groups. The Si-O bond is known to have both ionic and covalent character. mpg.de The presence of the highly electronegative fluorine atoms in the ethyl groups is expected to have a significant inductive effect, withdrawing electron density from the silicon center. This would influence the polarity and strength of the Si-O bonds.

Key parameters that would be calculated include atomic charges, bond orders, and molecular orbital energies. The Si-O bond in silicates is generally shorter than a pure single covalent bond, suggesting some degree of double bond character. mpg.de In this specific molecule, the electron-withdrawing nature of the fluoroethyl groups would likely enhance the partial positive charge on the silicon atom, potentially affecting its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The tetra(2-fluoroethyl) ester of silicic acid can adopt various three-dimensional arrangements, or conformations, due to rotation around its single bonds. Conformational analysis would aim to identify the most stable (lowest energy) conformations. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. nih.govresearchgate.net

MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into how the molecule flexes, vibrates, and interacts with its environment. nih.gov For this ester, simulations could predict its preferred shape in different solvents and at various temperatures, and how the flexible 2-fluoroethyl chains behave. Such simulations are crucial for understanding how the molecule might pack in a solid state or interact with other molecules in a solution. researchgate.net

Reaction Pathway Modeling

Modeling reaction pathways allows chemists to understand the step-by-step mechanisms of chemical reactions, including the formation and breaking of bonds.

Transition State Calculations for Hydrolysis and Esterification

Hydrolysis, the reaction with water, is a fundamental process for silicate (B1173343) esters. unm.edu Computational modeling can be used to calculate the structure and energy of the transition state—the highest energy point along the reaction pathway. e3s-conferences.orgarkat-usa.org For the hydrolysis of a silicate ester, this typically involves the approach of a water molecule to the silicon atom, leading to a five-coordinate silicon intermediate in a highly ordered transition state. unm.edupsu.eduresearchgate.net The energy barrier to reach this transition state determines the reaction rate. The presence of electron-withdrawing fluoroethyl groups is expected to make the silicon atom more susceptible to nucleophilic attack by water, potentially lowering the activation energy for hydrolysis compared to non-fluorinated analogues like tetraethyl orthosilicate (B98303) (TEOS). unm.edu

Esterification, the reverse reaction, could also be modeled to understand the formation of the ester from silicic acid and 2-fluoroethanol (B46154).

Prediction of Reaction Intermediates and Products

Beyond the transition state, computational models can predict the structure and stability of reaction intermediates and final products. During hydrolysis, partially hydrolyzed species such as (HO)Si(OCH₂CH₂F)₃ would be formed as intermediates. researchgate.net These intermediates can then undergo further hydrolysis or condensation reactions, where two silicon-containing molecules link together to form a Si-O-Si bridge, releasing a molecule of water or alcohol. researchgate.net Modeling these subsequent steps is key to understanding polymerization processes that can lead to the formation of larger silica-based networks or gels.

Structure-Property Relationship Modeling

Structure-property relationship models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, aim to correlate the molecular structure of a compound with its macroscopic properties. researchgate.netresearchgate.net For this compound, such models could predict properties like boiling point, density, or solubility based on calculated molecular descriptors. These descriptors can include parameters derived from quantum chemical calculations, such as molecular volume, surface area, and electronic properties. acs.orgresearchgate.net By establishing these relationships for a series of related organosilicate compounds, it becomes possible to predict the properties of new, unsynthesized molecules, guiding the design of materials with specific desired characteristics. researchgate.netfrontiersin.org

Prediction of Reactivity and Stability Parameters

The introduction of fluorine atoms into the alkyl chains of silicate esters significantly alters their electronic properties and, consequently, their reactivity and stability. Computational studies, often employing density functional theory (DFT), are crucial for quantifying these effects.

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of structurally related compounds, such as perfluoroalkyl Martin silicates. For instance, studies on a pentacoordinated perfluoroethyl Martin silicate, [Et₄N][Si(C₂F₅)L₂] (where L is a bidentate ligand), have provided a detailed understanding of the electronic impact of the perfluoroalkyl group. d-nb.info

Computational analyses of such compounds reveal that the high electronegativity of the perfluoroethyl group has a pronounced effect on the electronic structure of the silicon center. d-nb.info This is reflected in key bond lengths and angles, which can be compared with non-fluorinated analogues. The reactivity of these silicates can be predicted by examining the energies of their frontier molecular orbitals (HOMO and LUMO). For example, theoretical calculations have been used to explore the potential for these silicates to act as sources of fluoroalkyl radicals upon oxidation, a pathway that is highly dependent on the energy and localization of the HOMO. d-nb.info

The stability of fluoroalkyl silicates is also a key area of investigation. These compounds are generally sensitive to moisture and can decompose to silicon dioxide and the corresponding fluoroalcohol. tandfonline.com The rate and mechanism of this hydrolysis are influenced by the degree and position of fluorination. Theoretical models can simulate the reaction pathway of hydrolysis, helping to understand the stability of these compounds under various conditions.

Furthermore, research on the direct fluorination of silica (B1680970) surfaces has shown that the thermal stability of the resulting materials is dependent on the fluorine content. Low fluorine-grafted silicas can be stable up to 550 °C, whereas those with high fluorine content may start to decompose at temperatures as low as 250 °C, releasing species like SiF₄. researchgate.net

The following table presents theoretical data for a related pentacoordinated perfluoroethyl Martin silicate, which illustrates the type of parameters obtained from computational studies. researchgate.net

Table 1: Selected Computed Parameters for a Perfluoroethyl Martin Silicate Analogue

ParameterValueSignificance
Si-C Bond Length1.968(2) ÅIndicates the nature of the silicon-carbon bond, influenced by the electronegative C₂F₅ group.
Si-O Bond Lengths1.784(1) Å - 1.787(1) ÅShorter than in some non-fluorinated silicates, reflecting the electron-withdrawing effect of the perfluoroethyl group.
²⁹Si NMR Shift-78 ppmProvides information about the electronic environment of the silicon nucleus.

Design of Novel Fluoroalkyl Silicate Analogues

The design of novel fluoroalkyl silicate analogues is driven by the pursuit of materials with enhanced properties, such as improved thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity and oleophobicity. Computational modeling plays a vital role in the rational design of these new molecules and materials.

One area of focus is the development of novel silica-based hybrid coatings. By incorporating fluoroalkyl silanes, such as 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES), into a silica sol-gel network, it is possible to create coatings with superior corrosion protection for metal alloys. mdpi.com The design process for such materials involves selecting fluoroalkyl chains of appropriate length and fluorination degree to achieve the desired surface energy and barrier properties.

Another approach involves the synthesis of fluoroalkyl end-capped oligomers that can be reacted with silicate precursors like tetraethoxysilane (TEOS) to form nanocomposites. nih.govresearchgate.net These materials can encapsulate other molecules, such as fullerenes, and can be designed to have controlled particle sizes and good dispersibility in various solvents. nih.govresearchgate.net Computational methods can be used to predict the morphology and surface properties of these nanocomposites, aiding in the design of materials for specific applications, such as surface modification agents for polymers. nih.govresearchgate.net

The design of these novel analogues also extends to creating materials for environmental remediation. For example, fluoroalkyl-functionalized silica materials are being explored for the selective adsorption of per- and polyfluoroalkyl substances (PFAS) from water. nih.gov The design principle here is based on "fluorous affinity," where the fluorinated chains on the silica surface have a strong affinity for other fluorinated molecules. nih.gov Theoretical studies can help optimize the structure and density of the fluoroalkyl chains on the silica support to maximize the binding affinity for specific PFAS pollutants.

The following table summarizes different design strategies for novel fluoroalkyl silicate analogues and their intended applications.

Table 2: Design Strategies for Novel Fluoroalkyl Silicate Analogues

Design StrategyPrecursorsKey PropertiesPotential Applications
Hybrid Organic-Inorganic CoatingsTEOS, PFDTES, PolydimethylsiloxaneEnhanced hydrophobicity, corrosion resistance, chemical stability. mdpi.comProtective coatings for aerospace and marine alloys. mdpi.com
NanocompositesFluoroalkyl end-capped oligomers, TEOS, silica nanoparticlesControlled particle size, good dispersibility, encapsulation ability. nih.govresearchgate.netSurface modification of polymers, drug delivery. nih.govresearchgate.net
Functionalized SorbentsFluoroalkyl silanes, mesoporous silicaHigh surface area, selective adsorption of fluorinated compounds. nih.govEnvironmental remediation of PFAS. nih.gov

Research Applications of Silicic Acid, Tetra 2 Fluoroethyl Ester and Its Derivatives

Precursors in Materials Science and Engineering

Derivatives of silicic acid, tetra(2-fluoroethyl) ester, most notably Tetraethyl orthosilicate (B98303) (TEOS), are extensively used as molecular precursors for silica (B1680970) (silicon dioxide). wikipedia.org The fundamental reaction involves the hydrolysis of the Si-OR bonds, where 'R' is an alkyl group, to form silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation to form a network of siloxane (Si-O-Si) bonds, resulting in the formation of silica. wikipedia.orge3s-conferences.org This process is highly controllable, allowing for the synthesis of materials with specific structures and properties. e3s-conferences.org

Sol-Gel Chemistry for Silica-Based Materials

The sol-gel process is a cornerstone of modern materials chemistry, enabling the fabrication of inorganic networks from chemical precursors at relatively low temperatures. nih.govresearchgate.net For silica-based materials, this typically involves the hydrolysis and polycondensation of a silicon alkoxide precursor, such as TEOS, in a solvent, often in the presence of an acid or base catalyst. e3s-conferences.orgnih.gov The process begins with the formation of a colloidal suspension, or 'sol', which then evolves into a rigid, porous network, or 'gel'. researchgate.net The properties of the final material are highly dependent on the reaction conditions, including pH, temperature, and the nature of the precursor and solvent. nih.gov

Silicic acid esters are instrumental in creating thin films and coatings for various applications, including providing corrosion resistance and modifying surface properties. researchgate.netcymitquimica.com The sol-gel method allows for the deposition of uniform silica layers on different substrates. researchgate.net

For instance, hydrophobic silica thin layers can be synthesized using a sol-gel process involving TEOS and a silylating agent like dimethoxydimethylsilane (B74317) (DMDMS). researchgate.net The hydrophobicity of these coatings can be controlled by the calcination temperature, with optimal results often achieved at temperatures around 300°C. researchgate.net The use of different acid catalysts during synthesis can also influence the final properties of the coating. researchgate.net

Table 1: Influence of Calcination Temperature on Water Contact Angle (WCA) of Silica Coatings

Calcination Temperature Water Contact Angle (WCA) Range Reference
Uncalcined 85.4° - 89.6° researchgate.net
300°C 90.5° - 92.6° researchgate.net

This table illustrates how the hydrophobicity of silica coatings, a key property for many applications, can be tailored by post-deposition heat treatment.

The sol-gel process is also central to the synthesis of porous silica materials, including aerogels, which are known for their extremely low density, high porosity, and large surface area. nih.govnih.gov Silica aerogels are typically prepared by forming a silica gel from a precursor like TEOS or sodium silicate (B1173343), and then removing the liquid from the pores of the gel without causing the structure to collapse. nih.govnih.gov This is often achieved through supercritical drying. nih.gov

The properties of the resulting aerogel can be tuned by the synthesis conditions. For example, the density and pore structure of granular silica aerogels can be varied by changing the concentration of the silica sol during a two-step acid-base sol-gel process. researchgate.net The surface of silica aerogels can also be chemically modified to make them hydrophobic, which improves their stability. nih.gov

Table 2: Typical Physical Properties of Silica Aerogels

Property Value Reference
Specific Surface Area 500–1000 m²/g nih.gov
Density 0.003 g/cm³ and up nih.gov
Porosity 90–98% nih.gov
Thermal Conductivity As low as 3 mW/m·K nih.gov

This table highlights the remarkable properties of silica aerogels, which are a direct result of the porous network formed during the sol-gel process.

Silicic acid esters serve as precursors to silicon dioxide, a fundamental component of many ceramic and glass materials. chemicalbook.com The high purity of the silica that can be obtained from these precursors makes them valuable in the production of specialty ceramics and glasses with specific properties. While not a direct application of the ester itself in the final product, its role as a high-purity silica source is critical. chemicalbook.comacs.org

Nanomaterials Synthesis

The controlled hydrolysis and condensation of silicic acid esters are widely exploited for the synthesis of silica-based nanomaterials. These materials have applications in a broad range of fields due to their unique properties, which are often size-dependent.

The Stöber process is a well-established method for synthesizing monodisperse silica nanoparticles, typically using TEOS as the precursor in a mixture of alcohol and ammonia. frontiersin.org This process allows for precise control over the particle size, which is crucial for many applications. frontiersin.org The surface of these nanoparticles is rich in silanol groups, which can be functionalized for various purposes, such as drug delivery. frontiersin.org

Recent research has also focused on the synthesis of more complex silica nanostructures, such as mesoporous silica nanoparticles (MSNs) and hollow silica spheres. nih.govmdpi.com MSNs are of particular interest for drug delivery applications due to their high surface area and tunable pore size. nih.govfrontiersin.org Hollow silica nanostructures also have potential applications in areas like catalysis and biomedical applications. mdpi.com

The formation of silica nanoparticles can also be a spontaneous process in certain aqueous solutions containing tetraalkylammonium cations. nist.gov These nanoparticles typically have a silica core with a size ranging from approximately 4 to 7 nm. nist.gov

Table 3: Methods for Silica Nanoparticle Synthesis

Synthesis Method Precursor Example Key Features Typical Applications Reference
Stöber Process Tetraethyl orthosilicate (TEOS) Produces monodisperse, non-porous silica particles. Drug delivery, composite materials frontiersin.org
Microemulsion Method Tetraethyl orthosilicate (TEOS) Allows for control over particle size and morphology. Drug delivery, catalysis frontiersin.org

This table summarizes some of the key methods used to synthesize silica nanoparticles, highlighting the versatility of silicic acid ester precursors in creating a variety of nanostructures.

Composite Materials with Enhanced Properties

The incorporation of organosilicon compounds into polymer matrices is a well-established strategy for developing composite materials with tailored properties. While direct studies on this compound are not extensively documented in publicly available research, the behavior of analogous layered silicates and fluoroalkyl silanes in polymer composites provides a strong indication of its potential applications. dakenchem.comurfu.rumdpi.com The introduction of fillers like layered silicates into polymers such as polytetrafluoroethylene (PTFE) has been shown to significantly enhance mechanical and tribological properties. urfu.rumdpi.com For instance, the use of mixed fillers including layered silicates in PTFE composites can lead to a substantial increase in wear resistance and improvements in compressive and yield strength. mdpi.com This enhancement is often attributed to the reinforcement of the polymer's supramolecular structure and the formation of protective tribofilms on the material's surface during friction. mdpi.com

Fluoroalkyl silanes, a class to which this compound belongs, are recognized for their ability to improve the hydrophobicity and chemical resistance of materials. dakenchem.com These properties are highly desirable in advanced coatings and materials where durability and protection against environmental factors are critical. dakenchem.com The presence of fluorine atoms in these silanes contributes to creating water-repellent surfaces and a protective barrier against chemical degradation. dakenchem.com It is therefore plausible that this compound could serve as an effective additive or modifier in polymer composites, contributing to enhanced thermal stability, reduced water absorption, and improved surface properties. The ester's molecular structure suggests it could act as a cross-linking agent or a coupling agent at the interface between organic polymers and inorganic fillers, leading to more robust and durable composite materials.

Reagents in Organic Synthesis and Fluorine Chemistry

Introduction of Fluoroalkoxy Groups into Organic Molecules

Fluoroalkoxy groups are important moieties in medicinal chemistry and materials science, often imparting unique properties such as increased metabolic stability, enhanced binding affinity, and modified electronic characteristics. Tetraalkoxysilanes are versatile reagents in organic synthesis, and their fluorinated analogues, such as this compound, are expected to serve as valuable sources for introducing fluoroalkoxy groups into organic molecules. researchgate.net The general reactivity of tetraalkoxysilanes involves the transfer of their alkoxy groups to various substrates.

While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the chemistry of similar compounds suggests its potential. The synthesis of various carboxamides in high yields has been achieved using tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane as a dehydrating reagent, which facilitates the condensation of carboxylic acids and amines. researchgate.net This indicates that fluorinated tetraalkoxysilanes can act as effective activating agents in condensation reactions. It is conceivable that this compound could be employed in a similar fashion or as a direct source of the 2-fluoroethoxy group, transferring it to suitable nucleophiles under appropriate catalytic conditions. The development of new synthetic methodologies could further expand the utility of such reagents. chemistryworld.com

Role in the Synthesis of Fluorinated Intermediates

The synthesis of fluorinated organic compounds is a rapidly growing area of chemical research, driven by the unique properties that fluorine atoms impart to molecules. nih.govnih.govmdpi.com Fluorinated intermediates are crucial building blocks for the production of pharmaceuticals, agrochemicals, and advanced materials. nih.gov While the direct application of this compound in the synthesis of fluorinated intermediates is not extensively documented, its chemical structure suggests a potential role in this field.

Polyfluoroalkyl thiocarbonyl compounds, for example, are known to be excellent dienophiles in [4+2]-cycloaddition reactions for creating sulfur-containing heterocycles due to the electron-withdrawing nature of the fluoroalkyl groups. nih.gov Similarly, the fluoroalkoxy groups of this compound could influence the reactivity of the silicon center, making it a useful reagent in various transformations. The synthesis of fluorinated heterocycles, an important class of organic compounds, often relies on cycloaddition reactions where the presence of fluorine can enhance the reactivity of the starting materials. nih.gov It is plausible that this compound could be utilized as a precursor to generate other fluorinated reagents or participate directly in reactions to form complex fluorinated molecules.

Precursor for Radiolabeling (e.g., [18F]Fluoroethylation) in PET Tracer Development Research (focus on chemical synthesis aspect)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([18F]). rsc.orgresearchgate.net The introduction of the [18F]fluoroethyl group into biologically active molecules is a widely used strategy for the synthesis of PET tracers. researchgate.netrsc.orgrsc.org This is often achieved through the process of [18F]fluoroethylation, which typically involves the reaction of a precursor molecule with an [18F]fluoroethylating agent. researchgate.netrsc.org

While there is no direct evidence in the reviewed literature of this compound being used as a precursor for [18F]fluoroethylation, its structure suggests a potential, albeit unconventional, route. A common method for producing [18F]fluoroethylating agents like [18F]2-fluoroethyl tosylate involves the reaction of ethylene (B1197577) glycol with [18F]fluoride, followed by tosylation. rsc.org

Theoretically, this compound could be envisioned as a substrate in a multi-step synthesis. One of the 2-fluoroethyl ester groups could potentially be selectively cleaved and modified to a suitable leaving group, such as a tosylate or triflate. The subsequent nucleophilic substitution with [18F]fluoride would then yield the desired [18F]fluoroethylated product. However, this approach would require significant synthetic development to achieve the necessary selectivity and efficiency, especially considering the presence of four identical ester groups. More commonly, simpler precursors are utilized for the synthesis of [18F]fluoroethylating agents. researchgate.netrsc.orgresearchgate.net

The development of novel PET tracers often involves the synthesis and evaluation of various fluorinated ligands. rsc.orgnih.govnih.gov For instance, fluorinated nortropane analogues have been synthesized as high-affinity ligands for the serotonin (B10506) transporter, demonstrating the importance of fluoroalkoxy groups in tracer design. nih.gov

Compound NameRole in PET Tracer Research
[18F]Fluoroethyl TosylateCommon reagent for [18F]fluoroethylation
Fluorinated NortropanesHigh-affinity ligands for serotonin transporter
[18F]fluoroethoxy senicapocAlternative PET tracer for KCa3.1 channel

Advanced Electrolyte Materials Research

Investigation as a Component in Lithium-Ion Battery Electrolytes (focus on chemical stability and interfacial chemistry)

The electrolyte is a critical component of lithium-ion batteries (LIBs), and its properties, particularly its chemical stability and the nature of the solid electrolyte interphase (SEI) it forms on the electrodes, are crucial for battery performance and safety. rsc.orgresearchgate.net The search for improved electrolyte materials has led to the investigation of various additives and co-solvents, including fluorinated compounds. researchgate.netnih.gov While direct studies on this compound as a LIB electrolyte component are not widely reported, the known properties of related fluorinated and silicon-containing compounds provide a basis for assessing its potential.

Fluorinated compounds are often explored as electrolyte additives to enhance thermal stability and reduce flammability. nih.gov For example, fluorinated ethers have been shown to improve the cycling performance of SiO-based anodes by forming a robust, LiF-rich SEI layer that stabilizes the electrode-electrolyte interface. researchgate.net This stable SEI can prevent the continuous degradation of the electrolyte and the pulverization of the silicon-based anode, which is prone to large volume changes during cycling. researchgate.netresearchgate.net

Siloxane-based electrolytes are also being investigated for their excellent thermal and electrochemical stability. rsc.org The incorporation of silyl (B83357) groups into electrolyte additives is another strategy to form stable, silicon-containing films on the electrode surfaces, which can improve battery performance, especially at higher operating voltages. google.com

Compound/Additive TypePotential Benefit in Li-Ion Battery Electrolytes
Fluorinated EthersFormation of a robust, LiF-rich SEI on SiO-based anodes. researchgate.net
Siloxane-based ElectrolytesExcellent thermal and electrochemical stability. rsc.org
Silyl-containing AdditivesFormation of stable, silicon-containing protective films on electrodes. google.com
Fluoroethylene Carbonate (FEC)Formation of an effective SEI on graphite (B72142) and lithium metal anodes. researchgate.net
Zwitterionic GroupsFacilitate stability and longevity of lithium metal batteries. mdpi.com

Studies on its Influence on Ionic Conductivity and Stability in Electrochemical Systems

Research into advanced electrolyte formulations for lithium-ion batteries (LIBs) and other electrochemical energy storage systems has identified fluorinated compounds as a promising class of additives or co-solvents. These compounds are investigated for their potential to enhance safety, improve electrochemical stability, and in some cases, increase ionic conductivity. Among these, organosilicates like this compound, also known as tetra(2-fluoroethyl) orthosilicate, have garnered attention.

The primary role of an electrolyte is to facilitate the movement of ions between the cathode and anode. The efficiency of this movement is quantified by ionic conductivity. Furthermore, the electrolyte must remain stable and not decompose under the high voltage conditions of modern batteries, a property known as electrochemical stability.

Fluorinated silane (B1218182) compounds are recognized for their thermal stability and their ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces. researchgate.net This SEI layer is crucial as it prevents the continuous decomposition of the electrolyte, thereby extending the battery's lifespan and improving safety by reducing risks like overheating. researchgate.net The introduction of fluorine into the molecular structure of electrolyte components generally enhances their oxidative stability. mdpi.com

While specific, detailed data tables for this compound are not abundantly available in public literature, the broader class of fluorinated organosilyl compounds has been studied. For instance, research on fluorinated organosilyl nitrile solvents has shown that increasing the degree of fluorination can lead to improved ionic conductivities. In one study, a difluoro-organosilyl nitrile-based electrolyte achieved an ionic conductivity of 3.2 mS/cm at room temperature. researchgate.net This suggests that the fluorine moieties in such compounds can positively influence ion transport.

Another area of investigation is the use of alkoxy silanes to prevent the decomposition of electrolyte components. google.com These additives are designed to be chemically compatible with the anode, cathode, and other battery components, and they can inhibit the corrosion of metal current collectors that may occur with certain lithium salts. google.com

In the context of high-voltage applications, fluorinated electrolytes are particularly valued. They can form a highly fluorinated, dense, and conformal cathode electrolyte interphase (CEI) that stabilizes high-voltage cathodes. mdpi.com This is critical for next-generation batteries aiming for higher energy densities.

While direct comparative studies featuring this compound are scarce, the available research on analogous fluorinated silanes and esters points towards their potential benefits in electrochemical systems. The data from related compounds suggest a positive influence on stability and conductivity, which are key performance indicators for battery electrolytes.

Interactive Data Table: Properties of Related Fluorinated Electrolyte Components

The following table presents data on related fluorinated compounds to provide context for the potential performance of this compound.

Compound/Electrolyte SystemIonic Conductivity (S/cm)Temperature (°C)Key Findings
Difluoro-organosilyl nitrile with 0.7 M LiPF₆3.2 x 10⁻³25Increasing fluorination improves ionic conductivity. researchgate.net
Ionogel with Tetraethyl Orthosilicate (TEOS)--Exhibits an electrochemical stability window of 2.3V.
Polyzwitterion-SiO₂ Double-Network Polymer Electrolyte0.44 x 10⁻³30High ionic conductivity and a wide electrochemical window over 5V.
Fluorinated Fullerenes (e.g., 2-C₆₀F₈) in LiFSI/DME--Can significantly enhance Li⁺ migration in the electrolyte. researchgate.net

Environmental Research Aspects of Silicic Acid, Tetra 2 Fluoroethyl Ester

Research on Degradation Products and Their Environmental Implications

The environmental impact of Silicic acid, tetra(2-fluoroethyl) ester is intrinsically linked to the fate and behavior of its degradation products. Upon hydrolysis, the ester is expected to break down into 2-fluoroethanol (B46154) and silicic acid. Understanding the environmental journey of these byproducts is crucial for a comprehensive ecological assessment.

Fate of Fluoroethanol and Silicic Acid Byproducts

The degradation of this compound releases 2-fluoroethanol and silicic acid into the environment. The subsequent environmental fate of these two substances dictates their potential impact on ecosystems.

2-Fluoroethanol (C2H5FO)

2-Fluoroethanol is a colorless liquid that is miscible in water. nih.govwikipedia.org Its environmental behavior is governed by its physical and chemical properties.

Mobility: With a low octanol-water partition coefficient (log Kow = -0.67), 2-fluoroethanol is not expected to adsorb significantly to soil or sediment, indicating high mobility in soil. nih.govguidechem.com This high mobility suggests a potential for leaching into groundwater.

Volatility: The compound has a notable vapor pressure, which suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.govguidechem.com In the atmosphere, it is expected to exist primarily as a vapor. guidechem.com

Biodegradation: Information on the biodegradation of 2-fluoroethanol is limited, but its metabolism in organisms is a key factor in its toxicity. In rats, it is metabolized to fluoroacetate (B1212596) and then to fluorocitrate, which is a potent inhibitor of a key enzyme in the citric acid cycle. wikipedia.org This metabolic pathway underscores the potential for toxic effects if ingested by organisms.

Bioconcentration: The potential for bioconcentration of 2-fluoroethanol in aquatic organisms is considered low based on its low log Kow value. guidechem.com

Silicic Acid (H4SiO4)

Silicic acid is a weak, unstable acid that readily undergoes condensation to form silica (B1680970) (silicon dioxide) and various silicate (B1173343) minerals. britannica.com It is a naturally abundant compound in the environment, forming a major component of soils and rocks. mdpi.com

Environmental Role: Silicic acid plays a significant role in various natural processes. For instance, it is a crucial nutrient for the growth of diatoms, a major group of algae. In agriculture, the application of silicic acid can enhance crop yield and resilience to stresses like heat and drought. impellobio.com

Interactions with Contaminants: Research has shown that silicic acid can influence the mobility of other environmental contaminants. For example, it can affect the leaching of arsenic from spent adsorbents, either by promoting or inhibiting its release depending on the specific conditions and materials involved. mdpi.comresearchgate.net This highlights the complex role silicic acid can play in the environmental chemistry of other substances.

Environmental Stability: Silicic acid itself is generally considered non-hazardous and is not subject to transport regulations. carlroth.com Its primary environmental implication is its role in geochemical cycles and its interaction with other elements and compounds.

The following table summarizes the key environmental fate characteristics of the degradation byproducts:

Property 2-Fluoroethanol Silicic Acid Source
Mobility in Soil High- nih.govguidechem.com
Volatility HighLow nih.govguidechem.com
Bioconcentration Potential Low- guidechem.com
Natural Abundance LowHigh mdpi.com

Advanced Methodologies for Environmental Monitoring and Analysis of Degradation Products

Effective monitoring and analysis of the degradation products of this compound are essential for assessing its environmental footprint. A range of advanced analytical techniques are employed to detect and quantify 2-fluoroethanol and silicic acid in various environmental matrices.

Analysis of 2-Fluoroethanol

The detection of fluorinated organic compounds like 2-fluoroethanol in environmental samples often requires sophisticated and sensitive analytical methods due to their potential presence at trace levels.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the cornerstones of analytical methods for organic pollutants. mdpi.com For fluorinated compounds, these techniques are often coupled with mass spectrometry (MS) for highly selective and sensitive detection.

GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile compounds like 2-fluoroethanol. The U.S. Environmental Protection Agency (EPA) lists GC-MS methods, such as EPA Method 8260C, as suitable for the analysis of 2-fluoroethanol. epa.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly useful for analyzing non-volatile or thermally labile compounds in water samples. nih.gov Recent studies have demonstrated the superior performance of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) for the determination of fluorinated compounds in river water, offering better detection limits and resolution compared to conventional HPLC. nih.gov

Sample Preparation: Prior to analysis, a sample preparation step is often necessary to extract and concentrate the analyte from the environmental matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose. nih.gov For volatile compounds, stir bar sorptive extraction (SBSE) coupled with thermal desorption has emerged as a "green" and sensitive alternative for extracting fluorotelomer alcohols from water. researchgate.net

Analysis of Silicic Acid

The analysis of silicic acid in environmental samples is typically focused on determining the concentration of dissolved silica.

Spectrophotometric Methods: The most common method for the determination of dissolved silica is the molybdate (B1676688) blue spectrophotometric method. This colorimetric method is based on the reaction of silicic acid with a molybdate reagent to form a yellow silicomolybdate complex, which is then reduced to form a intensely colored blue complex. The intensity of the blue color, measured with a spectrophotometer, is proportional to the concentration of silicic acid.

Inductively Coupled Plasma (ICP) Techniques: Inductively coupled plasma-atomic emission spectrometry (ICP-AES) or inductively coupled plasma-mass spectrometry (ICP-MS) can also be used to determine the total silicon concentration in a sample, from which the silicic acid concentration can be inferred. These methods offer high sensitivity and the ability to measure multiple elements simultaneously.

The table below provides an overview of the advanced analytical methodologies for the degradation products:

Degradation Product Analytical Technique Key Features Source
2-Fluoroethanol Gas Chromatography-Mass Spectrometry (GC-MS)High selectivity and sensitivity for volatile compounds. epa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Excellent for non-volatile compounds in aqueous matrices. nih.gov
Stir Bar Sorptive Extraction (SBSE)"Green" and sensitive extraction method for volatile organics in water. researchgate.net
Silicic Acid Molybdate Blue SpectrophotometryStandard colorimetric method for dissolved silica.
Inductively Coupled Plasma (ICP-AES/MS)High sensitivity and multi-element capability. researchgate.net

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

Future research will likely focus on developing greener and more efficient methods for synthesizing Silicic acid, tetra(2-fluoroethyl) ester. Traditional synthesis of alkoxysilanes often involves processes that are energy-intensive and may use hazardous materials. The drive towards sustainable chemistry necessitates the exploration of alternative pathways. chemistryjournals.net

Key areas of investigation include:

Bio-based Feedstocks: Research into using biogenic silica (B1680970), derived from sources like rice husks, as a sustainable silicon source is a promising alternative to conventional mineral silica. google.com Similarly, producing 2-fluoroethanol (B46154) from bio-derived ethylene (B1197577) could significantly lower the carbon footprint of the entire process.

Alternative Reaction Media: Moving away from volatile organic solvents towards greener alternatives like ionic liquids or supercritical fluids could reduce the environmental impact of the synthesis process. chemistryjournals.net

Energy-Efficient Processes: Investigating microwave-assisted synthesis or flow chemistry could lead to reduced reaction times and lower energy consumption compared to traditional batch processing. chemistryjournals.net The direct synthesis of tetraalkoxysilanes from silica and alcohols is an area of active research, with methods using dehydrating agents like molecular sieves showing promise for high yields in shorter timeframes. rsc.org

A comparative look at potential synthesis routes highlights the push for sustainability.

Synthesis Parameter Conventional Route Potential Green Route Key Sustainability Advantage
Silicon Source Metallurgical SiliconBiogenic Silica (e.g., Rice Husk Ash)Utilizes agricultural waste, lower energy demand.
Alcohol Source Petroleum-based Ethanol (B145695)Bio-ethanolRenewable feedstock, reduced carbon footprint.
Solvent Toluene, HexaneSupercritical CO2, Ionic LiquidsReduced toxicity and environmental pollution. chemistryjournals.net
Process Type Batch ProcessingContinuous Flow ChemistryImproved efficiency, safety, and scalability. chemistryjournals.net

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of the synthesis of this compound, are heavily dependent on the catalytic system employed. Future research is expected to move beyond conventional acid or base catalysts to more sophisticated and sustainable options. The development of novel catalysts is a key issue for the preparation of organoalkoxysilanes. researchgate.net

Prospective research directions in catalysis include:

Homogeneous and Heterogeneous Catalysis: There is growing interest in developing transition-metal catalysts, including those based on palladium, copper, or iridium, for reactions like hydrosilylation, which can be adapted for producing functionalized alkoxysilanes with high precision. mdpi.commsu.edu Designing heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Research could explore lipases or other enzymes for the esterification of silicic acid with 2-fluoroethanol, providing a highly sustainable manufacturing route.

Nanocatalysts: Nanoparticle-based catalysts could offer high surface area and unique reactivity, potentially leading to higher yields and faster reaction rates at lower temperatures.

The goal is to develop catalytic systems that not only improve yield but also offer precise control over the final product structure, minimizing byproduct formation. mdpi.com

Advanced Computational Studies for Predictive Material Design

Computational chemistry is a powerful tool for accelerating materials discovery by predicting molecular properties before synthesis. mit.edu For this compound, advanced computational studies can provide invaluable insights into its behavior and guide the design of new materials.

Key areas for computational research include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular geometry, and reactivity of the compound. rsc.orgtandfonline.com This can help in understanding its interaction with other molecules and surfaces, which is crucial for application development. numberanalytics.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound in bulk or as part of a larger material system. This is particularly useful for predicting the properties of polymers or coatings derived from it, such as thermal stability, mechanical strength, and barrier properties.

Machine Learning (ML) and AI: By training models on data from DFT calculations and experimental results, ML and AI can rapidly screen potential modifications to the molecule to achieve desired properties. mit.edumit.edu This approach can significantly speed up the development of new materials for specific applications.

These predictive models can help researchers design materials with tailored properties, such as specific levels of hydrophobicity, thermal stability, or dielectric constant, by simulating the effects of fluorination and other structural modifications. numberanalytics.com

Computational Method Predicted Property Relevance for Application
Density Functional Theory (DFT) Electronic Structure, Reactivity, Bond EnergiesUnderstanding chemical stability and interaction with substrates. tandfonline.comnih.gov
Molecular Dynamics (MD) Mechanical Properties, Thermal Stability, DiffusionDesigning durable coatings and membranes.
Machine Learning (ML) Structure-Property RelationshipsAccelerating the discovery of new materials with optimized performance. mit.edu

Expanding Applications in Emerging Technologies (e.g., flexible electronics, advanced sensors)

The unique properties conferred by the fluoroethyl groups—such as hydrophobicity, chemical resistance, and low surface energy—make this compound, a promising candidate for various advanced applications. sinosil.com Future research will focus on integrating this compound into emerging technologies.

Potential application areas include:

Flexible Electronics: As a precursor for silica-based dielectric layers, this compound could be used to create thin, flexible, and insulating films for flexible transistors, displays, and circuits. mdpi.com The fluorine content can help lower the dielectric constant and improve moisture resistance, which are critical for the performance and longevity of flexible electronic devices. dakenchem.com

Advanced Sensors: The compound can be used to functionalize the surface of sensor platforms. mdpi.com For example, a hydrophobic coating derived from it could protect a chemical sensor from moisture interference or serve as a selective membrane in a gas sensor. Organosilicon fluorescent materials are also being developed for detecting various ions and physical signals. mdpi.com

Superhydrophobic and Oleophobic Surfaces: Fluorinated silanes are known to create surfaces that repel both water and oil. sinosil.commdpi.com Research could optimize the application of this compound, in creating self-cleaning, anti-icing, or anti-graffiti coatings for a wide range of substrates, from glass and metals to textiles. dakenchem.com

In-depth Studies on Environmental Transformation and Remediation Strategies

Given the persistence of many organofluorine compounds in the environment, a critical area of future research is the environmental fate and potential remediation of this compound. wikipedia.orgnumberanalytics.com The strong carbon-fluorine bond contributes to the chemical stability and persistence of these substances. numberanalytics.com

Key research questions to be addressed include:

Degradation Pathways: Investigating the abiotic and biotic degradation pathways of the compound is essential. Studies should focus on its hydrolysis, photolysis, and potential for microbial degradation. numberanalytics.com The hydrolysis of the ester bonds would likely be the initial step, releasing 2-fluoroethanol and forming silica.

Transformation Products: Identifying the ultimate transformation products and their environmental impact is crucial. While the silicon component would likely transform into benign silica, the fate of the fluorinated alcohol needs thorough investigation. Thermal treatment studies on other per- and polyfluoroalkyl substances (PFAS) show they can be broken down, but this can form toxic byproducts like hydrogen fluoride (B91410) (HF). mdpi.com

Remediation Technologies: Developing effective strategies for the removal and remediation of this compound from water or soil, should it prove to be persistent or toxic, will be necessary. Research could explore advanced oxidation processes, adsorption on novel materials, or bioremediation techniques.

Understanding the complete lifecycle of the compound is paramount to ensuring its safe and sustainable use in future technologies. nih.gov

Q & A

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal RangeImpact on YieldReference
Molar Ratio (TEOS:Fluoroethanol)1:4 to 1:6Maximizes ester substitution
Temperature80–120°CHigher rates, risk of decomposition
Catalyst (Base)K₂CO₃, 5–10 mol%Reduces side hydrolysis

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Directly identifies fluorine environments. A single peak near -220 ppm indicates uniform substitution .
  • ²⁹Si NMR : Reveals silicon coordination. A shift to ~-100 ppm confirms tetrahedral SiO₄ structure .
  • IR Spectroscopy : Peaks at 1100–1050 cm⁻¹ (Si-O-Si) and 1200–1150 cm⁻¹ (C-F) validate ester formation .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 392.1) .

Advanced Question: How does the presence of fluorine substituents influence the hydrolysis kinetics of this compound compared to non-fluorinated analogs?

Methodological Answer:
Fluorine’s electronegativity increases the electrophilicity of the silicon center, accelerating hydrolysis:

  • Mechanism : Fluorine withdraws electron density, polarizing the Si-O bond. This enhances nucleophilic attack by water or hydroxide .
  • Kinetic Studies : Use pH-stat titration or conductivity measurements. Rate constants (k) for fluorinated esters are 2–3× higher than ethyl analogs at pH 7 .
  • Solvent Effects : Hydrolysis rates increase in polar solvents (e.g., MeCN:H₂O mixtures) due to improved nucleophile accessibility .

Q. Table 2: Hydrolysis Rate Constants (25°C)

Compoundk (M⁻¹s⁻¹)ConditionsReference
Tetra(2-fluoroethyl) ester0.045pH 7, 0.1M NaCl
Tetraethyl ester0.018pH 7, 0.1M NaCl

Advanced Question: What strategies can resolve contradictions in reported thermal stability data for fluorinated silicic acid esters?

Methodological Answer:
Contradictions often arise from differing experimental setups. To resolve:

  • Controlled Decomposition Studies : Use TGA-DSC under inert (N₂) vs. oxidative (air) atmospheres. Fluorinated esters decompose at 200–250°C in air due to oxidative C-F bond cleavage .
  • Statistical Analysis : Apply ANOVA to compare datasets. For example, batch-to-batch purity variations (±5%) significantly affect decomposition onset temperatures .
  • In Situ Characterization : Pair FTIR with thermal analysis to detect intermediate species (e.g., Si-F or CO₂ evolution) .

Safety Question: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (PEL: 10 ppm for fluorinated esters) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Fluorinated esters are flammable (flash point ~60°C) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins. Seek medical evaluation for persistent symptoms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.